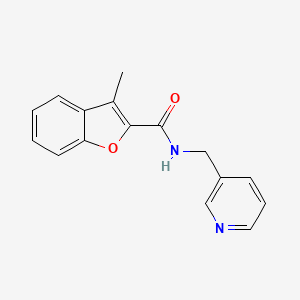
3-methyl-N-(3-pyridinylmethyl)-1-benzofuran-2-carboxamide
Descripción general
Descripción
3-methyl-N-(3-pyridinylmethyl)-1-benzofuran-2-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as PBF-509 and has shown promising results in the treatment of various diseases. In
Aplicaciones Científicas De Investigación
Cholinesterase Inhibitory Activity
A study highlights the synthesis of benzofuran-2-carboxamide-N-benzyl pyridinium derivatives, including 3-methyl-N-(3-pyridinylmethyl)-1-benzofuran-2-carboxamide, as potential cholinesterase inhibitors. These compounds showed potent butyrylcholinesterase inhibitory activity, with IC50 values ranging from 0.054-2.7 µM. This suggests potential applications in treating diseases related to cholinesterase activity, such as Alzheimer's disease (Abedinifar et al., 2018).
Sigma Receptor Selectivity
Another research focused on benzofuran-2-carboxamide ligands, including 3-methyl-N-(3-pyridinylmethyl)-1-benzofuran-2-carboxamide, and their selectivity for sigma receptors. These compounds exhibited high affinity at the sigma-1 receptor, suggesting potential applications in neurological and psychiatric disorders (Marriott et al., 2012).
Co-Activator Associated Arginine Methyltransferase 1 Inhibition
A study exploring N-benzyl-1-heteroaryl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamides, structurally related to benzofuran carboxamides, investigated their potential as inhibitors of co-activator associated arginine methyltransferase 1 (CARM1). This implies potential applications in epigenetic regulation and cancer treatment (Allan et al., 2009).
Poly(ADP-Ribose) Polymerase-1 Inhibition
Benzofuran-7-carboxamides, related to the benzofuran carboxamide class, were identified as inhibitors of poly(ADP-ribose) polymerase-1 (PARP-1). This suggests a potential application in cancer therapy, where PARP-1 inhibitors are gaining prominence (Lee et al., 2012).
Antimicrobial Activity
A series of benzofuran-2-carboxamide derivatives, including 3-methyl-N-(3-pyridinylmethyl)-1-benzofuran-2-carboxamide, were synthesized and evaluated for their in vitro antibacterial activity against pathogens like S. aureus and E. coli. This research suggests potential applications in developing new antimicrobial agents (Idrees et al., 2020).
Propiedades
IUPAC Name |
3-methyl-N-(pyridin-3-ylmethyl)-1-benzofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O2/c1-11-13-6-2-3-7-14(13)20-15(11)16(19)18-10-12-5-4-8-17-9-12/h2-9H,10H2,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATGLMTDNGKGIRT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=CC=CC=C12)C(=O)NCC3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-methyl-N-(pyridin-3-ylmethyl)-1-benzofuran-2-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-({[(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)carbonyl]amino}methyl)benzoic acid](/img/structure/B5809730.png)
![2-[(2-anilino-2-oxoethyl)thio]-N-(3,4-dimethylphenyl)acetamide](/img/structure/B5809737.png)
![ethyl {[6-tert-butyl-3-cyano-4-(trifluoromethyl)pyridin-2-yl]thio}acetate](/img/structure/B5809743.png)
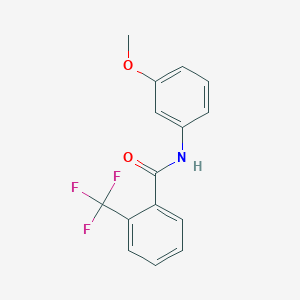
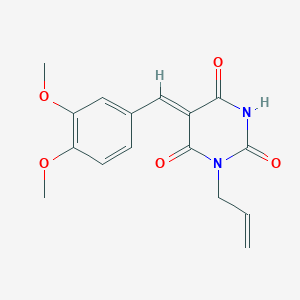
![methyl 2-{[(5-methyl-3-isoxazolyl)carbonyl]amino}benzoate](/img/structure/B5809766.png)
![N-{3,5-dichloro-2-[2-(2-methoxyphenoxy)ethoxy]benzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5809776.png)
![N-{[(2-hydroxy-4-methylphenyl)amino]carbonothioyl}-1-naphthamide](/img/structure/B5809796.png)
![N~1~-(2-fluorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5809802.png)
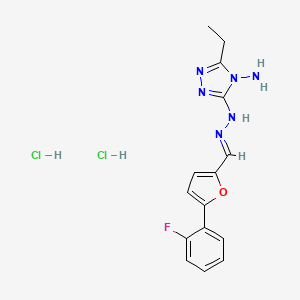
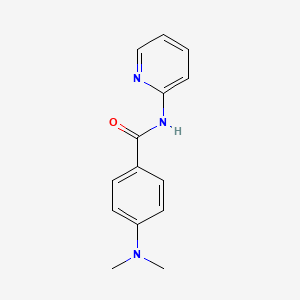
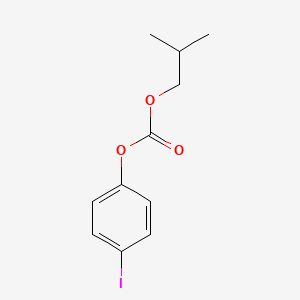
![N-[1-(2-methylbenzyl)-1H-pyrazol-4-yl][1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5809831.png)
![methyl 4-(aminocarbonyl)-5-[(3,4-dimethylbenzoyl)amino]-3-methyl-2-thiophenecarboxylate](/img/structure/B5809832.png)